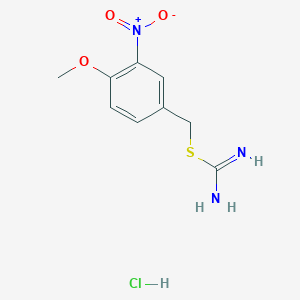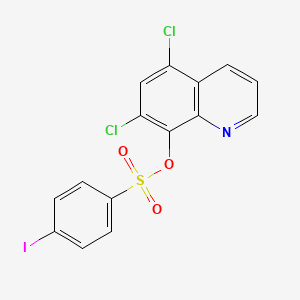
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPG is a glycine receptor antagonist that has been shown to have an effect on the central nervous system, making it a promising tool for studying the mechanisms of neurological disorders.
Mecanismo De Acción
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This inhibition of the glycine receptor results in a decrease in the release of neurotransmitters, which can lead to changes in behavior and cognitive function.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a significant effect on the central nervous system. Studies have shown that N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can lead to changes in behavior and cognitive function, as well as alterations in the release of neurotransmitters. N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively target the glycine receptor, making it a valuable tool for studying the mechanisms of neurological disorders. However, N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new compounds that can selectively target the glycine receptor. Another potential direction is the investigation of the anti-inflammatory properties of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanisms of action of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as 2,5-dimethoxybenzaldehyde, phenylacetic acid, and phenylsulfonyl chloride. The reaction process involves the formation of an intermediate product, which is then reacted with glycine to produce N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in neuroscience research. It has been shown to have an effect on the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This makes N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide a promising tool for studying the mechanisms of neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18(19-10-6-4-7-11-19)25-24(27)17-26(32(28,29)21-12-8-5-9-13-21)22-16-20(30-2)14-15-23(22)31-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIFTIFFHSYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)